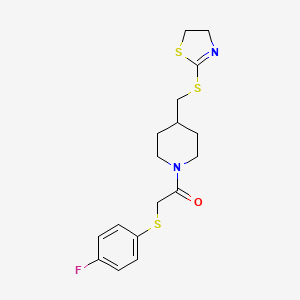
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C17H21FN2OS3 and its molecular weight is 384.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone, also known by its CAS number 1396874-90-0, is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H26N2OS3, with a molecular weight of approximately 394.6 g/mol. The structure features a piperidine ring, a thiazole moiety, and various functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂OS₃ |
| Molecular Weight | 394.6 g/mol |
| CAS Number | 1396874-90-0 |
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperidine structures often exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate effective inhibition against various bacterial strains. In particular, the minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Thiazole derivatives are known for their ability to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have shown promising results against colon carcinoma cell lines with IC₅₀ values indicating significant cytotoxicity .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of sulfur-containing groups is often associated with the inhibition of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission . This could position the compound as a candidate for treating neurological disorders.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the biological activity may stem from its ability to interact with specific receptors or enzymes in the body. The thiazole and piperidine components are likely responsible for modulating signaling pathways critical in various biological processes.
Case Studies and Research Findings
Recent studies have explored the biological activities of similar compounds within the thiazole class:
- Antimicrobial Evaluation : A study evaluated several thiazole derivatives for their antimicrobial properties, reporting promising results with MICs significantly lower than those of standard antibiotics .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents .
- Enzyme Activity : Research has highlighted the potential of thiazole derivatives in inhibiting AChE activity, suggesting applications in treating conditions like Alzheimer's disease .
属性
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2OS3/c18-14-1-3-15(4-2-14)23-12-16(21)20-8-5-13(6-9-20)11-24-17-19-7-10-22-17/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRMTAZOZFGJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














